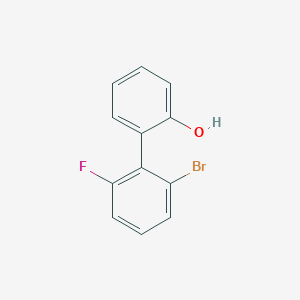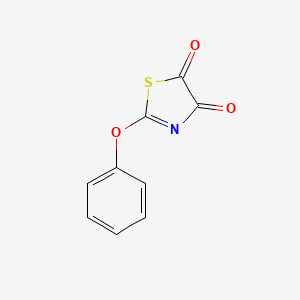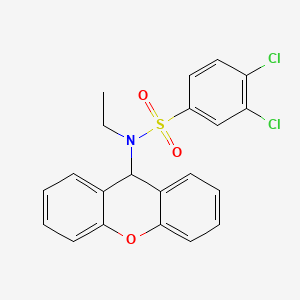
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a xanthene moiety, which is a tricyclic aromatic compound, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with N-ethyl-9H-xanthene-9-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit fluorescence.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the benzenesulfonamide group can inhibit certain enzymes, further contributing to its biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichlorobenzenesulfonamide
- N-ethyl-9H-xanthene-9-amine
- 9H-xanthene-9-ylbenzenesulfonamide
Uniqueness
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide is unique due to the combination of the xanthene and benzenesulfonamide moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
7473-54-3 |
|---|---|
Molecular Formula |
C21H17Cl2NO3S |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H17Cl2NO3S/c1-2-24(28(25,26)14-11-12-17(22)18(23)13-14)21-15-7-3-5-9-19(15)27-20-10-6-4-8-16(20)21/h3-13,21H,2H2,1H3 |
InChI Key |
OIYMLTZHCJKIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1C2=CC=CC=C2OC3=CC=CC=C13)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


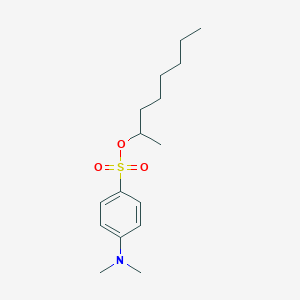
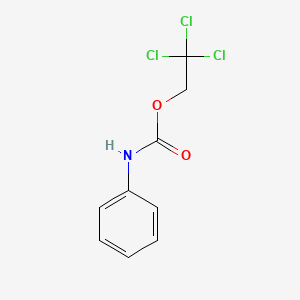
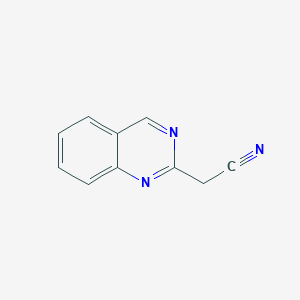
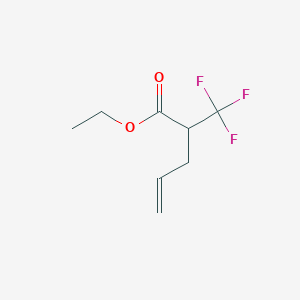
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)


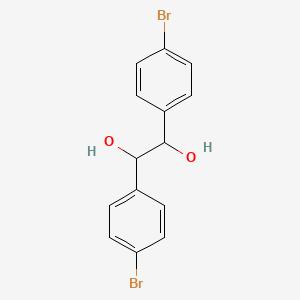
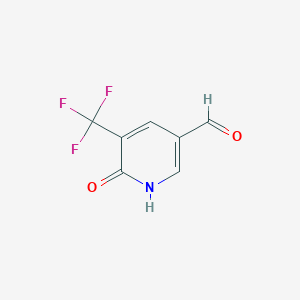

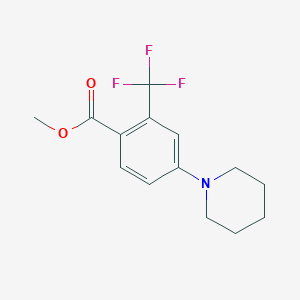
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
